2-Hydroxypent-3-enoic acid

Description

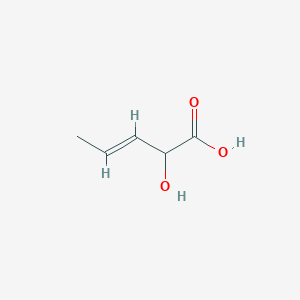

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-hydroxypent-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISWUHBXRKFIDA-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78119-42-3 | |

| Record name | 2-hydroxypent-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxypent 3 Enoic Acid and Analogues

Total Synthesis Approaches

Total synthesis strategies for 2-hydroxypent-3-enoic acid and related structures often focus on the reliable construction of the α-hydroxy-β,γ-unsaturated core. These methods range from direct carbon-carbon bond formations to multi-step sequences ensuring stereocontrol.

Organometallic Reagent-Mediated Syntheses

The use of organometallic reagents is a prominent strategy for the synthesis of α-hydroxy-β,γ-unsaturated acids. A notable example involves the reaction of an organoindium reagent, derived from allyl bromide and indium metal, with a glyoxalate derivative. Specifically, the enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid has been achieved by reacting the allylindium reagent with the hydrate (B1144303) of 8-phenylmenthyl glyoxalate in water. lookchem.com This method highlights the utility of organometallic additions to α-keto esters for creating the desired α-hydroxy acid structure.

Another approach utilizes organolithium reagents. For instance, (dimethylcarbamoyl)lithium, generated from dimethylformamide and lithium diisopropylamide, can be used in the synthesis of α-hydroxy N,N-dimethylcarboxyamides, which are precursors to the target acids. tandfonline.com Furthermore, the addition of Grignard reagents to N-sulfinylimines represents a diastereoselective route to amino alcohols, which can be further elaborated to α-hydroxy acids. thieme-connect.com

Ene Reactions in the Construction of the α-Hydroxy-β,γ-Unsaturated Core

The ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), is a powerful tool for forming α-hydroxy-β,γ-unsaturated esters. wikipedia.org The glyoxylate-ene reaction, in particular, provides direct access to α-hydroxy esters. cjcatal.comacs.org

Lewis acid catalysis significantly enhances the efficiency and selectivity of these reactions. For example, chiral dialkoxytitanium complexes have been employed to catalyze the asymmetric ene reaction between glyoxylates and alkenes, although this specific method is often more effective with 1,1-disubstituted olefins. wikipedia.org A notable application is the use of trans-2-phenylcyclohexanol as a chiral auxiliary in tin(IV) chloride-mediated ene reactions of a derived glyoxylate (B1226380) ester. wikipedia.org This approach has been successfully applied in the total synthesis of natural products. wikipedia.org

Recent advancements have seen the development of chiral N,N'-dioxide-nickel(II) complex catalysts for the asymmetric ene coupling of silyl (B83357) enol ethers with glyoxal (B1671930) electrophiles, yielding α-hydroxy-1,4-diketones which can serve as precursors to the target acids. thieme-connect.comresearchgate.net

| Catalyst/Auxiliary | Ene Component | Enophile | Product Type | Reference |

| Chiral Dialkoxytitanium Complex | 1,1-Disubstituted Olefin | Glyoxylate | α-Hydroxy Ester | wikipedia.org |

| trans-2-Phenylcyclohexanol | 2,4-dimethyl-pent-2-ene | Glyoxylate Ester | anti-α-Hydroxy Ester | wikipedia.org |

| Chiral N,N'-Dioxide-Nickel(II) Complex | Silyl Enol Ether | Glyoxal | α-Hydroxy-1,4-Diketone | thieme-connect.comresearchgate.net |

Multi-Step Approaches for Stereocontrolled Formation

Multi-step syntheses allow for precise control over the stereochemistry of this compound and its analogues. rsc.org One such strategy is the ester enolate Claisen rearrangement. This method has been used to convert (E)- and (Z)-2-butenyl 2-hydroxyacetates into erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids with good diastereoselectivity. The stereochemical outcome is dictated by the geometry of the starting alkene. smolecule.com

Another versatile multi-step approach involves the Strecker reaction for the synthesis of β,γ-unsaturated α-amino acids, which can be subsequently converted to the corresponding α-hydroxy acids. acs.org Additionally, the rearrangement of allyldimethyl ammonium (B1175870) ylids controlled by a camphorsultam auxiliary can produce allyl glycine (B1666218) derivatives, which are valuable intermediates for accessing these compounds. bath.ac.uk

Enantioselective Synthesis Strategies

The development of enantioselective methods is paramount for obtaining optically pure this compound derivatives, which are often required for biological applications. These strategies typically rely on either chiral auxiliaries to direct the stereochemical course of a reaction or on asymmetric catalysis.

Chiral Auxiliary-Directed Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.orgsigmaaldrich.com

A variety of chiral auxiliaries have been successfully employed in the synthesis of α-hydroxy acids and their derivatives. sigmaaldrich.comresearchgate.net Evans-type oxazolidinones are among the most widely used auxiliaries. wikipedia.org They can be used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. researchgate.net For example, the alkylation of a chiral imide derived from an oxazolidinone can establish the desired stereocenter, which is then revealed upon cleavage of the auxiliary.

Camphorsultam is another effective chiral auxiliary that has been used in various asymmetric transformations, including rearrangements that can lead to the formation of the α-hydroxy-β,γ-unsaturated acid core. wikipedia.orgbath.ac.uk Pseudoephedrine and its derivatives can also serve as chiral auxiliaries for the alkylation of enolates to produce chiral α-substituted carboxylic acids. wikipedia.org The use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries, introduced by Enders, has also become a common strategy in asymmetric synthesis. thieme-connect.com

| Chiral Auxiliary | Type of Reaction | Key Features | Reference(s) |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, reliable formation of Z-enolates. | wikipedia.orgresearchgate.net |

| Camphorsultam | Rearrangement Reactions | Controls stereochemistry of ylid rearrangements. | wikipedia.orgbath.ac.uk |

| Pseudoephedrine | Alkylation | Forms chiral α-substituted carboxylic acids. | wikipedia.org |

| SAMP/RAMP | Alkylation | Widely used for asymmetric alkylation. | thieme-connect.com |

| 8-Phenylmenthol | Organometallic Addition | Used with glyoxylate esters in aqueous media. | lookchem.com |

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. In the context of this compound synthesis, asymmetric catalysis is often employed in key carbon-carbon bond-forming reactions.

Asymmetric catalytic epoxidation of α,β-unsaturated carbonyl compounds using chiral catalysts can produce optically active epoxides, which are versatile intermediates that can be opened to form α,hydroxy acids. rsc.orgjst.go.jp Chiral N,N'-dioxide-Sc(III) complexes have been shown to be effective for this transformation using hydrogen peroxide as the oxidant. rsc.org

Furthermore, asymmetric catalytic halofunctionalization of α,β-unsaturated carbonyl compounds provides a route to vicinal halo-heteroatom-substituted products, which can be further manipulated to yield the desired α-hydroxy acid structure. nih.gov Nickel-catalyzed asymmetric cycloadditions of α,β-unsaturated carbonyl compounds also offer a pathway to chiral cyclic molecules that can serve as precursors. chinesechemsoc.org

Chelation-Controlled Stereoselective Reactions

A prominent method for achieving stereocontrol in the synthesis of α-hydroxy acids, including analogs of this compound, is the Claisen mdpi.commdpi.com-sigmatropic rearrangement of allyl α-hydroxyacetates. This reaction's stereochemical outcome is directed by the formation of a six-membered, chair-like transition state, which is influenced by the geometry of the enolate. The functionalization of α-hydroxy carbonyl compounds often proceeds through lithium enolate chemistry, which allows for reactions like alkylation, aldol additions, and enolate rearrangements to yield substituted α-hydroxy carbonyl compounds. thieme-connect.de

A highly diastereoselective rearrangement can be achieved by treating an allyl α-hydroxy ester with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to form a lithium enolate. This intermediate then rearranges upon warming. For instance, the rearrangement of an allyl α-hydroxyacetate derivative using two equivalents of LDA in tetrahydrofuran (B95107) (THF) at temperatures from -78°C to room temperature yields the corresponding 2-hydroxypent-4-enoic acid in 79% yield. thieme-connect.de The stereochemistry of the starting allyl ester (E or Z) dictates the stereochemistry of the product, allowing for the selective synthesis of either syn or anti diastereomers with high selectivity. thieme-connect.de

| Starting Material | Conditions | Product | Yield | Diastereomeric Excess (de) |

|---|---|---|---|---|

| (E)-Allyl α-hydroxyacetate analog | 1. LiHMDS (3 equiv), THF, -78°C to rt; 2. TMSCl | anti-2-Hydroxy-3-methylpent-4-enoic acid analog | 84% | 96% |

| (Z)-Allyl α-hydroxyacetate analog | 1. LiHMDS (3 equiv), THF, -78°C to rt; 2. TMSCl | syn-2-Hydroxy-3-methylpent-4-enoic acid analog | 79% | 96% |

Biomimetic and Chemoenzymatic Synthesis

Biomimetic and chemoenzymatic strategies draw inspiration from nature's synthetic machinery, employing enzymes and enzyme-inspired catalysts to perform complex transformations with high selectivity and under mild conditions. researchgate.netresearchgate.net These methods are particularly valuable for constructing chiral molecules like α-hydroxy acids. Chemoenzymatic synthesis combines enzymatic reactions with traditional chemical steps, leveraging the high selectivity of biocatalysts for key transformations. metu.edu.trdntb.gov.ua An example is the biomimetic catalytic asymmetric synthesis of α-hydroxy thioesters, which serve as versatile intermediates for α-hydroxy acids and other derivatives. semanticscholar.org

Enzymatic Hydroxylation and Dehydrogenation in Related Systems

Enzymes play a crucial role in the synthesis of hydroxylated compounds. Hydroxylases can introduce hydroxyl groups into non-activated C-H bonds with remarkable regio- and stereoselectivity. For example, the direct enzymatic hydroxylation of L-pipecolic acid to generate 5-hydroxypipecolic acid has been achieved using proline hydroxylases, transforming a non-oxygenated compound under mild conditions and avoiding harsh chemical oxidants. nii.ac.jp

Dehydrogenases are another critical class of enzymes, primarily used for the interconversion of alcohols and carbonyl compounds. In the context of α-hydroxy acid synthesis, alcohol dehydrogenases (ADHs) and α-hydroxy acid dehydrogenases (HADHs) are frequently employed. d-nb.info For instance, (S)-2-hydroxy acid dehydrogenases can selectively oxidize the (S)-enantiomer of a racemic 2-hydroxy acid to the corresponding 2-keto acid. d-nb.info This transformation is a key step in deracemization cascades and demonstrates the precise control achievable with enzymatic dehydrogenation.

Biocatalytic Cascades for Alpha-Hydroxy Acid Production

Biocatalytic cascades, which involve multiple enzymatic reactions in a single pot without isolating intermediates, have emerged as a powerful strategy for efficient chemical synthesis. mdpi.comresearchgate.net These cascades increase efficiency, reduce waste, and simplify purification processes. rsc.org

A notable application is the deracemization of racemic 2-hydroxy acids to produce enantiomerically pure (R)-2-hydroxy acids. d-nb.info This can be accomplished using a three-enzyme system within a single recombinant E. coli strain. The cascade involves:

Enantioselective oxidation of the (S)-2-hydroxy acid to a 2-keto acid by an (S)-2-hydroxy acid dehydrogenase ((S)-2-HADH).

The (R)-2-hydroxy acid enantiomer remains unchanged.

The intermediate 2-keto acid is then asymmetrically reduced to the (R)-2-hydroxy acid by an (R)-2-keto acid reductase ((R)-2-KAR).

A glucose dehydrogenase (GDH) is included to regenerate the necessary NADPH cofactor for the reduction step. d-nb.info

This one-pot, three-enzyme cascade has been successfully applied to a range of 2-hydroxy acids, achieving high conversions and near-perfect stereopurity. d-nb.info

| Substrate | Conversion | Enantiomeric Excess (ee) of (R)-Product |

|---|---|---|

| 2-Hydroxy-4-methylpentanoic acid | >99% | >99% |

| 2-Hydroxy-3-methylpentanoic acid | >99% | >99% |

| 2-Hydroxyhexanoic acid | >99% | >99% |

| 2-Hydroxypentanoic acid | >99% | >99% |

| 2-Hydroxy-3-phenylpropanoic acid | >99% | >99% |

Furthermore, dual-enzyme hydrogen-borrowing cascades have been constructed to synthesize unusual α-amino acids from α-hydroxy acids, demonstrating the modularity and versatility of these biocatalytic systems. mdpi.com

Derivatization from Precursor Molecules

The synthesis of this compound and its analogs can also be accomplished by the chemical modification of precursor molecules. One such strategy involves the post-modification of a reactive polymer scaffold. For example, oligo(α-hydroxy acid)s with a defined sequence have been created using a scaffold composed of an alternating sequence of a hydrophobic unit, (2S)-2-hydroxy-4-methylpentanoic acid, and a masked hydrophilic unit, (2S)-2-hydroxypent-4-enoic acid. epfl.ch The allyl side chains of the 2-hydroxypent-4-enoic acid residues can be quantitatively modified through the free-radical addition of various functional thiols, allowing for the creation of libraries of diverse oligoesters. epfl.ch

Another approach starts with a different unsaturated carboxylic acid. The chemoenzymatic halolactonization of 4-pentenoic acid, using a vanadium-dependent chloroperoxidase (CiVCPO), produces a bromolactone. tudelft.nlnih.gov While this reaction aims for a different product, it demonstrates the enzymatic modification of a pentenoic acid structure, which could be adapted as a starting point for further derivatization into the target α-hydroxy acid. The enzyme catalyzes the in-situ generation of hypobromite (B1234621) from potassium bromide and hydrogen peroxide. nih.govresearchgate.net

A more direct derivatization is the synthesis of the related compound, (S,E)-5-(allyloxy)-2-aminopent-3-enoic acid hydrochloride salt (APE). This synthesis begins with a protected L-vinylglycine precursor. A cross-metathesis reaction with allyl alcohol, followed by hydrolysis, yields the target molecule, showcasing a pathway from an amino acid derivative to a pent-3-enoic acid structure. biorxiv.orgnih.gov

Chemical Reactivity and Transformations of 2 Hydroxypent 3 Enoic Acid

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C2 position is a key site for several important chemical reactions, including esterification, lactonization under specific conditions, and oxidation.

The hydroxyl group of 2-hydroxypent-3-enoic acid can undergo esterification with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst, to form the corresponding ester.

Lactonization is an intramolecular esterification that results in a cyclic ester. The stability and ease of formation of lactones are highly dependent on the ring size. Five-membered (γ-lactones) and six-membered (δ-lactones) rings are the most stable and readily formed. wikipedia.org γ-Lactones are so stable that their corresponding precursor, a 4-hydroxy acid, often cyclizes spontaneously. wikipedia.org

The direct lactonization of this compound, an α-hydroxy acid, would result in a highly strained three-membered α-lactone, which is generally unstable. The formation of the more stable γ-lactone, 4-hydroxypent-3-enoic acid lactone (also known as α-Angelica lactone or 5-methyl-2(3H)-furanone), from this compound is not a direct intramolecular cyclization. chemicalbook.comhmdb.ca This transformation would necessitate a prior isomerization of the starting material to 4-hydroxypent-3-enoic acid , which can then undergo spontaneous or acid-catalyzed cyclization to form the five-membered γ-lactone. wikipedia.orggoogle.com

The secondary alcohol group in this compound can be oxidized to a ketone using various oxidizing agents. smolecule.com This reaction converts the hydroxyl group at the C2 position into a carbonyl group, yielding the corresponding α-keto acid, 2-oxopent-3-enoic acid . Common oxidizing agents for this type of transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the carbon-carbon double bond.

Table 1: Summary of Reactions Involving the Hydroxyl Group

| Reaction Type | Reactant(s) | Key Reagents/Conditions | Product(s) |

|---|---|---|---|

| Esterification | Carboxylic Acid (R'-COOH) | Acid catalyst (e.g., H₂SO₄) | 2-(Acyloxy)pent-3-enoic acid |

| Lactonization | (Requires prior isomerization) | Isomerization catalyst, then acid | 4-Hydroxypent-3-enoic acid lactone |

| Oxidation | Oxygen/Oxidizing Agent | PCC, Swern, or Dess-Martin oxidation | 2-Oxopent-3-enoic acid |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is another reactive center in the molecule, enabling the formation of amides and the reduction to an alcohol.

The carboxylic acid group of this compound can be converted to an amide by reaction with a primary or secondary amine. This direct amidation typically requires high temperatures to drive off water. A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid, facilitating amide bond formation at or near room temperature. acs.orggoogle.com This methodology is central to peptide synthesis. kaneka.co.jpamericanpeptidesociety.org

The carboxylic acid is activated by converting the hydroxyl of the carboxyl group into a better leaving group. This is often achieved using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to increase efficiency and suppress racemization. americanpeptidesociety.orgpeptide.com Phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU) salt-based reagents are also highly effective. sigmaaldrich.com The mild conditions of these reactions are generally compatible with the hydroxyl and alkene functional groups present in the molecule. google.com

Table 2: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Example Reagent(s) | Description |

|---|---|---|

| Carbodiimides | DCC, DIC | Activates carboxylic acid; often used with additives like HOBt to prevent racemization. americanpeptidesociety.org |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective reagents, particularly for sterically hindered couplings. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast-acting and efficient reagents; HOAt-based versions (HATU) are highly reactive. sigmaaldrich.comacs.org |

| Additives | HOBt, HOAt | Added to carbodiimide (B86325) reactions to form active esters, improving rate and reducing side reactions. peptide.comacs.org |

The carboxylic acid group can be reduced to a primary alcohol. This transformation converts this compound into pent-3-ene-1,2-diol . Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this but may also reduce other functional groups. wikipedia.org For a more selective reduction that preserves the carbon-carbon double bond, borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are often the reagents of choice. These reagents selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including alkenes.

Rearrangement Reactions and Tautomerism

This compound can potentially undergo rearrangement reactions and exists in tautomeric forms.

Interconversion with Isomeric Forms (e.g., 2-hydroxypent-4-enoic acid)

The position of the double bond in this compound can potentially migrate to form other isomers, such as 2-hydroxypent-4-enoic acid or 2-hydroxypent-2-enoic acid. This isomerization can be catalyzed by acids or bases, or by certain transition metal complexes. The relative stability of these isomers would depend on factors such as conjugation and steric hindrance. The α,β-unsaturated isomer, 2-hydroxypent-2-enoic acid, would be stabilized by conjugation between the double bond and the carboxylic acid group.

Enol-Keto Tautomerism Dynamics

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). byjus.com While this compound is itself an enol-like structure (a hydroxyl group on a carbon that is part of a larger unsaturated system), the more conventional keto-enol tautomerism would involve the interconversion with its keto tautomer, 2-oxopentanoic acid, after isomerization of the double bond to the α,β-position.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the presence of acids or bases. libretexts.orgscispace.commasterorganicchemistry.com Generally, the keto form is more stable for simple carbonyl compounds. byjus.com However, in some cases, the enol form can be stabilized by factors like intramolecular hydrogen bonding. masterorganicchemistry.com For this compound, the equilibrium would likely favor the α,β-unsaturated keto form, 2-oxopent-3-enoic acid, due to the stability of the conjugated system.

Stereochemical Aspects in 2 Hydroxypent 3 Enoic Acid Research

Enantiomerism and Diastereomerism of the α-Hydroxyl and C=C Bond

2-Hydroxypent-3-enoic acid possesses two key stereogenic elements: a chiral center at the second carbon atom (C2), which bears a hydroxyl group (the α-hydroxyl), and a carbon-carbon double bond between the third and fourth carbon atoms (C3=C4). The chirality at C2 means it can exist in two different configurations, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Simultaneously, the double bond at C3=C4 can exist in two geometric isomers, designated as (E) (from the German entgegen, meaning opposite) or (Z) (from the German zusammen, meaning together), based on the relative positions of the substituents on the double bond. The combination of these two stereogenic elements results in the possibility of four distinct stereoisomers for this compound. These stereoisomers are related to each other as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The four possible stereoisomers are:

(2R, 3E)-2-hydroxypent-3-enoic acid

(2S, 3E)-2-hydroxypent-3-enoic acid

(2R, 3Z)-2-hydroxypent-3-enoic acid

(2S, 3Z)-2-hydroxypent-3-enoic acid

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers. For instance, (2R, 3E)-2-hydroxypent-3-enoic acid and (2R, 3Z)-2-hydroxypent-3-enoic acid are diastereomers. According to IUPAC nomenclature, the (Z) isomer has seniority over the (E) isomer. qmul.ac.ukqmul.ac.uk

Table 1: Stereoisomers of this compound

| Stereoisomer | C2 Configuration | C3=C4 Configuration | Relationship to (2R, 3E) |

| (2R, 3E)-2-hydroxypent-3-enoic acid | R | E | - |

| (2S, 3E)-2-hydroxypent-3-enoic acid | S | E | Enantiomer |

| (2R, 3Z)-2-hydroxypent-3-enoic acid | R | Z | Diastereomer |

| (2S, 3Z)-2-hydroxypent-3-enoic acid | S | Z | Diastereomer |

Control of Absolute and Relative Stereochemistry in Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over both the absolute stereochemistry at the α-hydroxyl group and the relative stereochemistry of the carbon-carbon double bond. Various stereoselective synthesis strategies can be employed to achieve this.

One powerful method for establishing the stereochemistry of related α-hydroxy-β,γ-unsaturated esters is through the isomerization of glycidic esters. researchgate.net This approach can yield α-hydroxy-β,γ-unsaturated esters, which are important building blocks for bioactive compounds. researchgate.net The use of catalysts such as HClO4-SiO2 has been reported to facilitate this transformation under relatively mild conditions. researchgate.net

For derivatives of 3-pentenoic acid, the ester enolate Claisen rearrangement has proven to be a valuable tool for controlling stereochemistry. smolecule.com For example, the rearrangement of (E)- and (Z)-2-butenyl 2-hydroxyacetates can lead to the formation of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids with good diastereoselectivity. smolecule.com This reaction proceeds through silyl (B83357) ketene (B1206846) acetal (B89532) intermediates, where the stereochemistry of the starting alkene influences the final product's configuration. smolecule.com

In the context of total synthesis, the creation of a (2S,3E)-2-Hydroxy-pent-3-enyl moiety has been documented as a part of the synthesis of Leucascandrolide A. ethz.ch This was achieved using a copper(II) triflate and (R)-Tol-BINAP catalytic system, demonstrating that specific chiral catalysts can be used to control the formation of a desired stereoisomer. ethz.ch

Furthermore, tandem reaction systems that combine multiple transformations in a single step can enhance synthetic efficiency. smolecule.com An example involves the indium-mediated allylation of glyoxalate hydrates in water to produce racemic 2-hydroxypent-4-enoic acid precursors, which can then undergo enzymatic resolution. smolecule.com

Chiral Resolution Techniques for Enantiopure this compound

When a synthesis results in a mixture of enantiomers (a racemic mixture), chiral resolution techniques are necessary to separate them and obtain the enantiopure forms. For α-hydroxy acids, several methods are available.

One common approach is the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization. Another powerful technique is enzymatic resolution. For instance, a tandem reaction sequence has been described where a racemic precursor of 2-hydroxypent-4-enoic acid is subjected to dynamic kinetic resolution catalyzed by BS-LDH (Bacillus subtilis L-lactate dehydrogenase), yielding the (S)-isomer with a high enantiomeric excess of 97%. smolecule.com

Kinetic resolution using non-racemic chiral tertiary-amine-containing catalysts is another effective method for separating racemic mixtures of chiral compounds, including derivatives of α-hydroxy carboxylic acids. google.com This method can also be applied in a dynamic fashion, where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. google.com

Chromatographic methods are also widely used for chiral separations. Chiral stationary phases (CSPs) can be employed in high-performance liquid chromatography (HPLC) to separate enantiomers. For example, a CSP derived from L-lactic acid has been successfully used for the optical resolution of N-(3,5-dinitrobenzoyl)amino acid methyl esters. researchgate.net

Influence of Stereoisomerism on Chemical and Biological Interactions

In chemical reactions, the stereochemistry of the molecule can influence the approach of reagents, leading to different reaction rates and products. For example, in the context of lactones, the carcinogenic 4-hydroxypent-2-enoic acid lactone reacts with amines via Michael addition, while the non-carcinogenic 4-hydroxypent-3-enoic acid lactone undergoes ring-opening at the carbonyl group. cdnsciencepub.com This highlights how the position of the double bond, a key stereochemical feature, dictates the reaction pathway.

In biological systems, enzymes and receptors are themselves chiral, and thus often exhibit a high degree of stereospecificity. This means that one enantiomer of a compound may bind to a receptor or be a substrate for an enzyme, while the other enantiomer has a much lower affinity or may even be an inhibitor. For instance, a rare (R)-2-hydroxypent-4-enoic acid has been identified in the toxic cyclodepsipeptides roseotoxin B and destroxin A, produced by the fungus Trichothecium roseum. researchgate.net The specific (R) configuration is likely crucial for its biological activity within these natural products.

Analytical Characterization and Spectroscopic Analysis

Spectroscopic Methods for Structural Elucidation

The definitive identification of 2-hydroxypent-3-enoic acid requires a multi-faceted spectroscopic approach, integrating data from nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy, supplemented by chiroptical methods for stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different protons in the molecule. The proton attached to the carbon bearing the hydroxyl group (C2) would likely appear as a multiplet, with its chemical shift influenced by the neighboring double bond and carboxylic acid group. The olefinic protons on C3 and C4 would exhibit characteristic chemical shifts in the downfield region, with their coupling constants providing information about the stereochemistry of the double bond (E or Z isomer). The terminal methyl group protons (C5) would resonate in the upfield region as a doublet, coupled to the C4 proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with the carbonyl carbon of the carboxylic acid appearing at the most downfield chemical shift. The carbons of the double bond (C3 and C4) and the carbon bearing the hydroxyl group (C2) would have characteristic resonances in the intermediate region. The methyl carbon (C5) would be observed at the most upfield position.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between protons, for instance, confirming the coupling between the C4 and C5 protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unequivocally assigning the proton and carbon signals to their respective atoms within the molecular structure.

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) techniques would be employed. In ESI, the molecule would likely be observed as its deprotonated ion [M-H]⁻ in negative ion mode or as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode. PubChem provides predicted collision cross-section (CCS) values for various adducts of (E)-2-hydroxypent-3-enoic acid, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 117.05462 |

| [M+Na]⁺ | 139.03656 |

| [M-H]⁻ | 115.04006 |

| This table is based on predicted data and requires experimental verification. |

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass measurement necessary to confirm the elemental formula (C₅H₈O₃), distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the key functional groups present in this compound. The spectrum would be characterized by several distinct absorption bands. A broad absorption band would be expected in the region of 3500-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The C=C stretching vibration of the alkene would appear in the region of 1650-1680 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations would also be present. For comparison, the IR spectrum of the isomeric 2-hydroxypent-4-enoic acid shows characteristic absorptions at 3398 cm⁻¹ (O-H), 1727 cm⁻¹ (C=O), and 1643 cm⁻¹ (C=C).

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3500 - 2500 (broad) |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C=C (Alkene) | 1680 - 1650 |

| C-O (Alcohol/Acid) | 1300 - 1000 |

| This table presents generally expected IR absorption ranges for the functional groups in the molecule. |

Optical Rotation and Circular Dichroism (CD) for Chiral Analysis

As this compound possesses a chiral center at C2, methods that probe its stereochemistry are essential.

Optical Rotation: The measurement of optical rotation using a polarimeter would determine whether a sample is enantiomerically enriched, exhibiting either dextrorotatory (+) or levorotatory (-) behavior. The specific rotation value is a characteristic physical property of a chiral compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can provide detailed information about the stereochemical configuration of the chiral center. For α-hydroxy unsaturated acids, the electronic transitions associated with the carboxyl/carboxylate chromophore and the C=C chromophore would give rise to characteristic CD signals, the signs and magnitudes of which are dependent on the absolute configuration at C2.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of this compound and for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating its enantiomers. For the analysis of related α-hydroxy acids, reversed-phase HPLC is commonly used to determine chemical purity. For the separation of enantiomers, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For acidic compounds like this compound, ion-exchange or normal-phase chiral columns can be effective. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like isopropanol, often with an acidic or basic modifier, is typically used. The separation of the enantiomers of the structurally similar 3-hydroxypent-4-enoic acid has been successfully achieved using chiral HPLC, demonstrating the feasibility of this technique for the target compound.

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) |

| Mobile Phase | Typically a mixture of a nonpolar and a polar solvent (e.g., Hexane/Isopropanol) with potential additives. |

| Detection | UV detector (monitoring the carboxyl or C=C chromophore) or a mass spectrometer (LC-MS). |

| This table outlines a general approach for the chiral HPLC separation of this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of polar functional groups, namely the carboxylic acid and hydroxyl groups, this compound is not sufficiently volatile for direct GC-MS analysis. These functional groups can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase of the GC column.

To overcome these limitations, derivatization is a necessary prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For a compound like this compound, the two primary derivatization strategies are silylation and esterification.

Silylation: This is a common derivatization technique where the active hydrogens of the hydroxyl and carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) are frequently employed. The resulting TMS-ether and TMS-ester are significantly more volatile and less polar, making them amenable to GC-MS analysis.

Esterification: The carboxylic acid group can be converted to an ester, typically a methyl ester, by reaction with a suitable reagent like diazomethane (B1218177) or by acid-catalyzed reaction with methanol. To address the hydroxyl group, this is often followed by acylation or silylation.

The mass spectrum of the derivatized this compound will exhibit characteristic fragmentation patterns. The molecular ion peak (M+) will be indicative of the molecular weight of the derivative. Key fragment ions will arise from the cleavage of the silyl (B83357) or ester groups, as well as from the fragmentation of the pentenoic acid backbone. The position of the double bond and the hydroxyl group will influence the fragmentation pathways, providing structural information. While specific mass spectral data for derivatized this compound is not extensively reported in publicly available literature, the general fragmentation patterns of similar derivatized hydroxy acids are well-established.

X-Ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of this compound itself suitable for X-ray diffraction may be challenging, crystalline derivatives can be prepared and analyzed.

A notable example is the study of the crystal structure of derivatives of a related lactone, 4-hydroxypent-2-enoic acid lactone. The reaction of this lactone with benzylamine (B48309) yields 3-benzylamino-4-hydroxypent-2-enoic acid lactone, which can be crystallized as its hydrochloride and hydrobromide salts. A detailed X-ray crystallographic analysis of these salts has been reported. iucr.org

The crystal structure of the racemic hydrochloride salt (C12H16ClNO2) was determined to be in the monoclinic space group P21/c. In contrast, the hydrobromide salt was found to undergo spontaneous resolution upon crystallization, with the crystals belonging to the monoclinic space group P21. iucr.org The analysis confirmed the trans configuration of the methyl group and the nitrogen atom about the C(8)-C(9) bond in the lactone ring. iucr.org

The conformation of the lactone ring was found to be an "envelope" conformation, where four of the ring atoms are nearly coplanar, and the fifth atom is out of the plane. iucr.org The precise atomic coordinates, bond lengths, and angles derived from the crystallographic data provide a definitive solid-state structure of these derivatives.

Below are the crystallographic data for the hydrochloride and hydrobromide salts of 3-benzylamino-4-hydroxypent-2-enoic acid lactone.

Table 1: Crystallographic Data for 3-benzylamino-4-hydroxypent-2-enoic acid lactone salts iucr.org

| Parameter | Hydrochloride Salt | Hydrobromide Salt |

| Chemical Formula | C12H16ClNO2 | C12H16BrNO2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21 |

| a (Å) | 9.183 (7) | 6.612 (1) |

| b (Å) | 11.278 (20) | 10.824 (3) |

| c (Å) | 12.218 (10) | 9.054 (2) |

| β (˚) | 101.3 (1) | 98.4 |

| Z | 4 | 2 |

Data sourced from P.-T. Cheng, C. H. Koo, I. P. Mellor, S. C. Nyburg and J. M. Young, Acta Cryst. (1970). B26, 1339.

Furthermore, more complex derivatives of this compound have been synthesized and their structures elucidated. For instance, (2S)-4-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)-2-hydroxypent-3-enoic acid methyl ester is a compound whose structure has been confirmed, indicating the application of advanced analytical techniques in characterizing such intricate molecules.

Biological and Enzymatic Transformations of 2 Hydroxypent 3 Enoic Acid

Role as an Intermediate in Microbial Metabolic Pathways

Currently, there is limited direct evidence from scientific studies identifying 2-hydroxypent-3-enoic acid as a key intermediate in well-established microbial catabolic or anabolic pathways.

Catabolic Pathways (e.g., in aromatic compound degradation, steroid degradation)

Microbial degradation of complex organic molecules like aromatic compounds and steroids involves a series of enzymatic reactions that break them down into smaller, central metabolites. While these pathways are extensively studied, the role of this compound as a specific intermediate is not prominently featured in the known degradation routes. For instance, the catabolism of aromatic compounds often proceeds through intermediates like catechol, which are then subject to ring cleavage, yielding linear products that are further metabolized. Similarly, steroid degradation in bacteria involves side-chain cleavage and ring opening through various oxidative steps. While unsaturated acyl-CoAs are intermediates in these pathways, the specific C5 α-hydroxy acid, this compound, has not been identified as a recurring metabolite.

It is plausible that related structures, such as sorbic acid (2,4-hexadienoic acid), could be degraded by microorganisms. Some yeasts, for example, are known to decarboxylate sorbic acid to 1,3-pentadiene. nih.gov However, this pathway does not involve this compound as an intermediate. Other microbial degradation routes for sorbic acid have been noted, but the specific intermediates are not always fully elucidated. researchgate.netresearchgate.net

Enzymology of this compound Processing

While specific enzymes acting on this compound are not well-characterized, we can infer potential enzymatic activities based on its structure as an unsaturated α-hydroxy acid.

Hydratases and Dehydratases Acting on Unsaturated α-Hydroxy Acids

Hydratases are enzymes that catalyze the addition of water to a double bond, while dehydratases catalyze the reverse reaction. Fatty acid hydratases are known to act on unsaturated fatty acids. nih.govresearchgate.netmdpi.com It is conceivable that a hydratase could act on a precursor to form this compound, or a dehydratase could act on a dihydroxy-pentanoic acid to yield this compound. For instance, in the meta-cleavage pathway of catechol degradation in Pseudomonas putida, a hydratase acts on 2-oxopent-4-enoate. nih.gov While this is a related C5 compound, it is not identical to this compound.

Reductases and Dehydrogenases in Biosynthetic/Catabolic Cycles

Reductases and dehydrogenases are crucial enzymes in metabolic pathways, catalyzing reduction and oxidation reactions, respectively. In the context of fatty acid metabolism, acyl-CoA dehydrogenases are involved in the β-oxidation of fatty acids. nih.gov It is possible that a dehydrogenase could oxidize the hydroxyl group of this compound to form an oxo-acid, or a reductase could act on an oxo-acid to produce it. The β-oxidation of unsaturated fatty acids with odd-numbered double bonds involves both reductase- and isomerase-dependent pathways. nih.gov

Ligases and Transferases in Conjugation/Derivatization

Ligases are enzymes that join two molecules together, often with the hydrolysis of ATP. In bacterial metabolism, CoA ligases are involved in the activation of fatty acids for degradation. nih.gov It is plausible that a ligase could attach a coenzyme A molecule to this compound to prepare it for further metabolism. Transferases are enzymes that transfer a functional group from one molecule to another. wikipedia.org While there are many types of transferases, no specific examples of transferases acting on this compound have been documented.

Occurrence in Natural Products

A thorough search of available scientific literature did not yield any instances of this compound being identified as a constituent of any natural product. This includes a lack of information on its isolation from either plant or microbial organisms.

There are no scientific reports detailing the isolation or structural characterization of this compound from any plant or microbial species. Standard phytochemical and microbiological screening studies have not identified this specific compound as a metabolite.

Given the absence of any known natural products containing the this compound moiety, there is no information on its potential biosynthetic pathways. The enzymatic machinery and precursor molecules that would be involved in the formation of this specific chemical structure in a biological system have not been described.

Theoretical and Computational Studies of 2 Hydroxypent 3 Enoic Acid

Quantum Chemical Calculations

Comprehensive quantum chemical calculations have not been specifically reported for 2-hydroxypent-3-enoic acid in the available scientific literature. Such studies are essential for a fundamental understanding of its molecular properties.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals of this compound is not present in current literature. This would typically involve calculations to determine the distribution of electron density, electrostatic potential, and the energies and shapes of the molecular orbitals.

Tautomerization Equilibria and Reaction Barrier Calculations

There is no specific research available on the tautomerization equilibria or the calculation of reaction barriers for this compound. Such studies would investigate the relative stabilities of potential tautomers and the energy required to convert between them.

Conformation Analysis and Conformational Landscapes

A conformational analysis and the mapping of the conformational landscape for this compound have not been documented. This would involve computational methods to identify stable conformers and the energy profiles of bond rotations.

Molecular Dynamics Simulations

Specific molecular dynamics simulations for this compound are not found in the reviewed literature. These simulations are crucial for understanding the dynamic behavior of the molecule in various environments.

Solvent Effects on Molecular Behavior

Research detailing the effects of solvents on the molecular behavior of this compound through molecular dynamics simulations is not available. This type of study would provide insights into how the solvent influences the molecule's conformation and interactions.

Interaction with Model Active Sites of Enzymes

There are no published molecular dynamics studies on the interaction of this compound with the model active sites of enzymes. Such simulations would be key to understanding its potential biological activity and enzymatic interactions.

Future Directions in 2 Hydroxypent 3 Enoic Acid Research

Development of Novel Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in 2-hydroxypent-3-enoic acid is crucial for its biological activity and chemical reactivity. Consequently, a primary focus of future research is the development of innovative stereoselective synthetic methods that allow for the controlled production of specific stereoisomers.

Current research into the synthesis of related α-hydroxy esters and unsaturated hydroxy fatty acids provides a foundation for this work. researchgate.netmdpi.com Future methodologies will likely move beyond traditional approaches to embrace organocatalysis, a powerful tool for creating chiral molecules. researchgate.net The development of novel chiral catalysts, such as new bis(phospholane) ligands, could enable highly efficient asymmetric synthesis, yielding enantiomerically pure this compound. researchgate.net Researchers will likely investigate asymmetric hydrogenations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions tailored to introduce the hydroxyl group and the carbon-carbon double bond with specific stereochemistry.

A key objective will be to design multi-step synthetic sequences that can be performed in a "one-pot" fashion, improving efficiency and reducing waste. Such an approach might involve an initial asymmetric reaction to set the chiral center, followed by a sequence of reactions, like a Wittig reaction and a smolecule.comgoogle.com-sigmatropic rearrangement, to construct the pent-3-enoic acid backbone. researchgate.net The goal is to achieve high yields and excellent enantiomeric excess (>95% ee), which is essential for pharmaceutical and biological applications.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

| Organocatalytic Asymmetric Synthesis | Utilizes small organic molecules as catalysts to induce chirality. | Metal-free, often milder reaction conditions, high enantioselectivity. |

| Transition Metal Catalysis | Employs chiral transition metal complexes for asymmetric transformations. | High turnover numbers, broad substrate scope, excellent stereocontrol. |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic reactions for high selectivity. mdpi.com | High stereospecificity from enzymes, versatility of chemical reactions. mdpi.com |

| Substrate-Controlled Synthesis | Uses a chiral starting material to direct the stereochemistry of subsequent reactions. | Predictable stereochemical outcome based on the starting material. |

Elucidation of Undiscovered Biosynthetic and Enzymatic Pathways

While synthetic routes are crucial, discovering how this compound is produced in nature could reveal novel enzymes and metabolic pathways. The biosynthesis of short-chain fatty acids and their hydroxy derivatives is a burgeoning field of study, particularly within microbial metabolism. umn.edunih.govnih.gov Future research will likely involve screening diverse microorganisms, such as bacteria from the gut microbiota and fungi, for the ability to produce this compound. smolecule.comnih.gov

Metagenomic analysis of complex microbial communities can identify gene clusters encoding for potential biosynthetic pathways. researchgate.net Once identified, these pathways can be reconstituted in a host organism like E. coli to confirm their function and characterize the individual enzymes. Enzymes of particular interest would include unique hydratases that act on unsaturated fatty acid precursors, or specialized aldolases and dehydrogenases. smolecule.comd-nb.info For instance, research on fatty acid hydratases, which catalyze the addition of water across a double bond, could uncover enzymes capable of producing the hydroxyl group at the C2 position with high regio- and stereoselectivity. d-nb.info

Understanding these natural pathways is not only of fundamental scientific interest but also opens the door to producing this compound through fermentation-based processes. This biotechnological approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Exploration of Advanced Catalytic Systems for Chemical Transformations

The chemical structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a double bond, offers multiple sites for chemical modification. Future research will explore advanced catalytic systems to selectively transform this molecule into a variety of valuable derivatives.

One promising area is the use of biocatalysts, such as fungal peroxygenases, for selective oxygenation reactions. acs.org These enzymes could be used to introduce additional functional groups, such as epoxides, with high regio- and stereoselectivity, creating complex molecules that would be challenging to synthesize using conventional chemistry. acs.org Similarly, exploring different types of hydratases could enable the conversion of related unsaturated precursors into this compound or its isomers. d-nb.info

In the realm of chemical catalysis, researchers may investigate novel metal-based and organometallic catalysts for reactions such as selective hydrogenation of the double bond, oxidation of the hydroxyl group, or cross-coupling reactions to build larger molecules. For example, systems like the Luche reduction (using NaBH₄/CeCl₃) could be adapted for the selective 1,2-reduction of related α,β-unsaturated ketones to create precursors for this compound. acs.org The development of catalysts that can operate under mild, environmentally benign conditions (e.g., in water or using green solvents) will be a key priority.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalytic System | Potential Product |

| Selective Epoxidation | Fungal Unspecific Peroxygenases (UPOs) | 2-Hydroxy-3,4-epoxypentanoic acid |

| Selective Hydrogenation | Chiral Rhodium or Ruthenium catalysts | (R)- or (S)-2-Hydroxypentanoic acid |

| Oxidation of Hydroxyl Group | TEMPO-based catalysts | 2-Oxopent-3-enoic acid |

| Carbon-Carbon Cross-Coupling | Palladium or Nickel catalysts | Derivatized pentenoic acid structures |

Deeper Computational Modeling of Reactivity and Biological Recognition

Computational chemistry and molecular modeling are indispensable tools for accelerating research. In the context of this compound, deeper computational studies will provide critical insights into its intrinsic properties and interactions with biological systems.

Future modeling efforts will likely employ quantum mechanical calculations to accurately predict the molecule's electronic structure, reactivity, and spectroscopic properties. This information can help rationalize its chemical behavior and guide the design of new reactions. For example, calculations can identify the most reactive sites on the molecule, predicting the outcome of reactions with various reagents. researchgate.net

Furthermore, molecular dynamics simulations and docking studies will be used to understand how this compound interacts with biological macromolecules, such as enzymes or receptors. researchgate.netnih.gov By simulating the binding of different stereoisomers to a protein's active site, researchers can predict which isomer will have a stronger biological effect and elucidate the key molecular interactions responsible for this recognition. nih.gov This knowledge is invaluable for designing potent and selective enzyme inhibitors or receptor agonists/antagonists, and for understanding any potential biological roles of the molecule. These computational approaches will allow for the rapid screening of virtual libraries and the prioritization of molecules for synthesis and biological testing, significantly streamlining the discovery process. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.